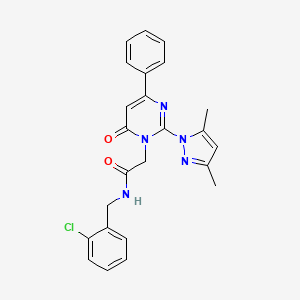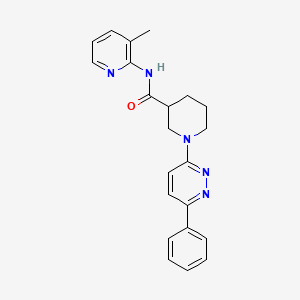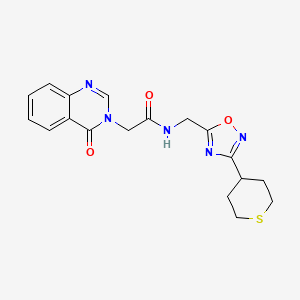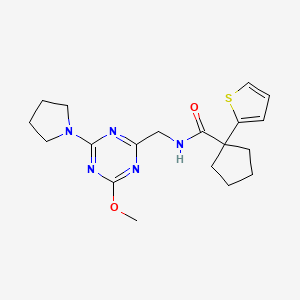
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide, also known as NM-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the early 2010s and has since gained popularity as a research chemical due to its high potency and selectivity for the CB1 receptor.
Wirkmechanismus
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide acts as a potent agonist of the CB1 receptor, which is primarily located in the central nervous system. Upon binding to the CB1 receptor, this compound activates a signaling cascade that ultimately leads to the modulation of various physiological processes. This includes the inhibition of neurotransmitter release, which can lead to the modulation of pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely mediated by its interaction with the CB1 receptor. Activation of the CB1 receptor by this compound can lead to the modulation of various physiological processes, including pain perception, appetite regulation, and mood. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a potential therapeutic agent for certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation on various physiological processes with a high degree of specificity. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to study the long-term effects of CB1 receptor activation.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide. One area of interest is the development of novel therapeutic agents based on the structure of this compound. This may involve the modification of the chemical structure of this compound to improve its pharmacokinetic properties and reduce its potential for abuse. Another area of interest is the study of the effects of CB1 receptor activation on the microbiome, which may have implications for the development of novel treatments for various diseases. Additionally, further research is needed to fully understand the long-term effects of this compound on physiological processes and to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide involves the reaction of 2-methylphenylhydrazine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with indazole-3-carboxylic acid to form this compound. This synthesis method has been well-documented in the literature and has been used by researchers to produce this compound for use in their experiments.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-1-(4-methylphenyl)-1H-indazole-3-carboxamide has been used in a variety of scientific research applications, particularly in the field of cannabinoid pharmacology. It has been used to study the effects of CB1 receptor activation on various physiological processes, including pain perception, appetite regulation, and mood. This compound has also been used to study the role of the endocannabinoid system in the development and progression of certain diseases, such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-5-21-12(3)19-20-17(21)24-10-15-11(2)23-16(18-15)13-6-8-14(22-4)9-7-13/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOUWILTYRWJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(OC(=N2)C3=CC=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2560452.png)
![benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate](/img/structure/B2560453.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2560455.png)
![4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2560457.png)
![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2560458.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2560460.png)
![1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2560461.png)
![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2560467.png)
![2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2560468.png)



